![molecular formula C16H16ClNO2 B2506038 (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid CAS No. 725253-11-2](/img/structure/B2506038.png)
(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenylboronic acid, which is commonly used in organic synthesis . It contains a chlorophenyl group, a dimethylphenylamino group, and an acetic acid group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Suzuki-Miyaura coupling . This method involves the use of boronic acids or esters, palladium catalysts, and organic halides .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenyl and dimethylphenylamino groups would contribute to the aromaticity of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the boronic acid or ester group could participate in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, phenylboronic acids are generally stable and easy to handle .Wissenschaftliche Forschungsanwendungen
Crystallization and Polymorphism
- Diclofenac Acid Crystallization : Diclofenac acid, a compound structurally similar to (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid, has been studied for its crystallization in two polymorphic forms within the monoclinic system. The molecules in both forms are linked via carboxyl groups, forming centrosymmetric dimers (Castellari & Ottani, 1997).
Chemical Reactions and Transformations
- Photochemical Study of Transformation Products : A study on the photolytic transformation of diclofenac and its transformation products, which are structurally related to (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid, shows significant insights into the photochemical behavior and transformation pathways of these compounds (Eriksson, Svanfelt & Kronberg, 2010).
Synthesis and Pharmacological Profiles
- Synthesis of Amino-Substituted Compounds : Research on the synthesis of 5-p-Chlorophenyl-6,6-dimethyl-5,6-dihydro-3H-furano[2,3-d]pyrimidine-4-one and its transformation into amino-substituted pyrimidines provides insights into the chemical synthesis pathways that might be relevant for similar compounds like (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid (Campaigne, Ho & Bradford, 1970).
Pharmacological Activity
- Activity of Pyrrolizine Derivatives : A study on 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), which is similar in structure to (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid, reveals its inhibitory activity on cyclo-oxygenase and 5-lipoxygenase, suggesting potential pharmacological applications for structurally related compounds (Laufer, Tries, Augustin & Dannhardt, 1994).
Crystal Structure Analysis
- Analysis of Crystal Structure : The crystal structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which has some structural similarities, exhibits extensive hydrogen bonding and provides insights into the crystallographic characteristics that could be relevant for (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid (Prayzner, Ojadi, Golen & Williard, 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(3,4-dimethylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-3-8-14(9-11(10)2)18-15(16(19)20)12-4-6-13(17)7-5-12/h3-9,15,18H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBJURKSJUYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.